N-(2-Hydroxy-5-(trifluoromethyl)phenyl)methanesulfonamide
Description
N-(2-Hydroxy-5-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound known for its unique structural properties and reactivity. It contains a trifluoromethyl group, a hydroxy group, and a methanesulfonamide group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Properties
Molecular Formula |
C8H8F3NO3S |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
N-[2-hydroxy-5-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H8F3NO3S/c1-16(14,15)12-6-4-5(8(9,10)11)2-3-7(6)13/h2-4,12-13H,1H3 |
InChI Key |
IWEYRZWOEFRWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-5-(trifluoromethyl)phenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-5-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-5-(trifluoromethyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium hydride or lithium diisopropylamide in aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxy-5-(trifluoromethyl)phenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-5-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy group can form hydrogen bonds with biological molecules, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-bis(trifluoromethanesulfonimide)
- N,N-Bis(trifluoromethylsulfonyl)aniline
- Phenyl triflimide
Uniqueness
N-(2-Hydroxy-5-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of both a hydroxy group and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
